molecular formula C24H15ClN2OS B15077209 (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B15077209
M. Wt: 414.9 g/mol
InChI Key: RZIHJMPESXMKQY-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a chlorobenzylidene group, diphenyl groups, and an imidazo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo-thiazole derivatives.

Scientific Research Applications

(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular DNA, causing disruptions in cellular processes and leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(3-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
  • (2E)-2-(3-fluorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
  • (2E)-2-(3-methylbenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one

Uniqueness

The uniqueness of (2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzylidene group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H15ClN2OS

Molecular Weight

414.9 g/mol

IUPAC Name

(2E)-2-[(3-chlorophenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C24H15ClN2OS/c25-19-13-7-8-16(14-19)15-20-23(28)27-22(18-11-5-2-6-12-18)21(26-24(27)29-20)17-9-3-1-4-10-17/h1-15H/b20-15+

InChI Key

RZIHJMPESXMKQY-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)/C(=C\C4=CC(=CC=C4)Cl)/SC3=N2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.